2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl-protected amino group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl-protected amino group: This step involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Attachment of the acetic acid moiety: This can be done through alkylation reactions where the pyrazole ring is reacted with haloacetic acids or their derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents can be used.
Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl halides in the presence of a base can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the active amino group, which can then interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but lacks the dimethyl substitution on the pyrazole ring.
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
The unique combination of the tert-butoxycarbonyl-protected amino group, the dimethyl-substituted pyrazole ring, and the acetic acid moiety makes 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid a versatile compound in organic synthesis and medicinal chemistry. Its structure allows for various chemical modifications and interactions with biological targets, making it a valuable tool in research and development .
Eigenschaften
Molekularformel |
C13H21N3O4 |
---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
2-[3,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8-10(6-14-12(19)20-13(3,4)5)9(2)16(15-8)7-11(17)18/h6-7H2,1-5H3,(H,14,19)(H,17,18) |
InChI-Schlüssel |
WDGSFUCZXYFJEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)O)C)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.